molecular formula C7H14ClNO2 B13144988 Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride

Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride

Cat. No.: B13144988
M. Wt: 179.64 g/mol
InChI Key: KXQFCNYQRWIKML-GEMLJDPKSA-N
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Description

Methyl trans-2-aminocyclopentanecarboxylate hydrochloride is a cyclopentane-derived compound featuring an amino group at the trans-2 position and a methyl ester moiety. The trans configuration of the amino and ester groups likely influences its physicochemical properties, such as solubility and reactivity, compared to cis isomers or positional analogs.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl (1S,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

KXQFCNYQRWIKML-GEMLJDPKSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H]1N.Cl

Canonical SMILES

COC(=O)C1CCCC1N.Cl

Origin of Product

United States

Preparation Methods

Starting Precursors and Cyclization

The synthesis typically begins with readily available cyclopentene derivatives, such as dimethylmaleic acid anhydride or maleic amide, which serve as the core scaffold. A common approach involves:

  • Base-mediated cyclization : Using a strong base (e.g., sodium hydride or potassium tert-butoxide) to effect intramolecular cyclization, forming a cyclopentene skeleton with functional groups positioned for subsequent transformations.

  • Bromination or halogenation : The cyclopentene ring is brominated using N-bromosuccinimide (NBS) or similar reagents to introduce a leaving group, facilitating further nucleophilic substitutions or rearrangements.

Favorskii Rearrangement and Ring Expansion

  • The brominated intermediate undergoes a Favorskii rearrangement, catalyzed by a base, converting the halogenated cyclopentene into a cyclopentane derivative with a carboxylate group. This step is crucial for establishing the cyclopentane core with the appropriate stereochemistry.

  • Reaction conditions : Typically performed in polar aprotic solvents such as acetone or acetonitrile at controlled temperatures (around 0–25°C) to prevent side reactions.

Introduction of the Amino Group via Reductive Amination

Reductive Amination of Ketoesters

  • The key step involves the conversion of the cyclopentane carboxylic acid derivative into the amino ester. This is achieved through reductive amination, where:

    • The ketoester intermediate reacts with an amine source, such as phenylethylamine, in the presence of a reducing agent like sodium borohydride (NaBH₄).

    • The reaction is conducted under azeotropic distillation conditions using solvents such as toluene to remove water and drive the equilibrium toward amino compound formation.

  • Reaction conditions : Typically performed at low temperatures (around 0–10°C) to enhance stereoselectivity and minimize epimerization.

Enzymatic Resolution and Stereochemistry Control

  • Enzymatic hydrolysis or kinetic resolution using lipases (e.g., Candida antarctica lipase B) can be employed to obtain enantiomerically pure trans-isomers, especially for the amino ester intermediates.

  • Analytical validation : NMR spectroscopy, chiral HPLC, and NMR with chiral solvating agents are used to assess enantiomeric purity.

Conversion to Hydrochloride Salt

Acidic Hydrolysis and Salt Formation

  • The amino ester is hydrolyzed under acidic conditions, typically using hydrochloric acid (HCl), to convert the ester into the free amino acid.

  • Reaction conditions : Heating at temperatures below 80°C ensures complete hydrolysis without epimerization of the stereocenters.

  • The free amino acid is then reacted with excess HCl to form the hydrochloride salt, which is purified by recrystallization.

Purification and Characterization

  • The final product, methyl trans-2-aminocyclopentanecarboxylate hydrochloride, is purified via recrystallization from suitable solvents such as ethanol or isopropanol.

  • Analytical techniques : Confirmed by NMR, melting point analysis, and optical rotation measurements to verify stereochemistry and purity.

Alternative Synthetic Routes

Conjugate Addition and Functional Group Transformations

  • An alternative route involves conjugate addition of amines to cyclopentenone derivatives, followed by reduction, halogenation, and rearrangement steps, as described in patent literature.

  • Hydrogenation : Catalytic hydrogenation in alcohol solvents (methanol, ethanol) over palladium catalysts can be used to saturate unsaturated intermediates, yielding the desired amino cyclopentane derivatives.

Use of Protecting Groups and Sequential Functionalization

  • Protecting groups such as Fmoc or Boc can be introduced at early stages to facilitate selective transformations and improve yields.

Summary of Reaction Conditions and Yields

Step Reagents Solvent Temperature Yield Notes
Cyclization Base (NaH, t-BuOK) Acetonitrile 0–25°C 70–85% Intramolecular cyclization
Bromination NBS Acetone 0–25°C 80–90% Halogenation of cyclopentene
Favorskii Rearrangement Base Acetone 0–25°C 75–85% Ring expansion
Reductive Amination NaBH₄ Toluene 0–10°C 65–75% Stereoselective amino group introduction
Hydrolysis & Salt Formation HCl Water/EtOH <80°C 85–90% Final salt purification

Research Findings and Analytical Validation

Recent studies have demonstrated the scalability and stereochemical control of these synthetic routes:

  • Enantiopurity : Achieved through enzymatic resolution and chiral chromatography, with enantiomeric excesses exceeding 98%.

  • Spectroscopic Validation : NMR (¹H, ¹³C), chiral HPLC, and optical rotation measurements confirm stereochemistry and purity.

  • Yield Optimization : Use of azeotropic distillation and controlled reaction temperatures enhances overall yields and minimizes epimerization.

Chemical Reactions Analysis

Types of Reactions: Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their catalytic activity .

Comparison with Similar Compounds

a. Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride ()

  • Structure: The amino group is at the 1-position, with a methyl ester at the adjacent carbon.
  • Synthesis : Prepared via reaction of ethyl acetate with toluenesulfonate, yielding 78% product (NMR δ 9.18 ppm for NH protons) .

b. cis-2-Amino-2-methylcyclopentanecarboxylic Acid Hydrochloride ()

  • Structure: A cis-configured 2-amino-2-methylcyclopentane derivative with a carboxylic acid group.
  • Molecular Weight : Higher (217.7 g/mol) due to the methyl substituent and carboxylic acid.
  • Application : Used as a reference standard in pharmacopeial testing, emphasizing the importance of stereochemistry in regulatory contexts .

c. Methyl 1-aminocyclopentane-1-carboxylate Hydrochloride ()

  • Structure: Features a 1-amino-1-carboxylate configuration, creating a geminal substitution.

Functional Group Variations

a. Metcaraphen Hydrochloride ()

  • Structure: A cyclopentanecarboxylate ester with a diethylaminoethyl group and 3,4-xylyl substituent.
  • Molecular Weight : 353.93 g/mol, significantly larger than the target compound due to aromatic and branched alkyl groups.
  • Application : Likely used in anticholinergic or muscle relaxant formulations, demonstrating how ester and amine modifications expand pharmacological utility .

b. Cyclopentyl Fentanyl Hydrochloride ()

  • Structure : Contains a cyclopentanecarboxamide group linked to a piperidinyl-phenyl scaffold.
  • Molecular Weight : 413.0 g/mol, reflecting its opioid receptor-targeting design.
  • Key Insight : The carboxamide group enhances binding affinity compared to ester-containing analogs, underscoring functional group impact on bioactivity .

Non-Cyclopentane Analogs

a. Methyl 2-amino-2-phenylacetate Hydrochloride ()

  • Structure: An aromatic analog with a phenyl group adjacent to the amino-ester moiety.
  • Molecular Weight : 201.65 g/mol, lower than cyclopentane derivatives due to the absence of a ring structure.
  • Application : Used in peptide synthesis, illustrating how aromatic vs. alicyclic backbones influence synthetic pathways and stability .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Configuration Primary Use Reference
Methyl trans-2-aminocyclopentanecarboxylate HCl C₇H₁₂ClNO₂ ~201.65 (estimated) trans-2-amino, methyl ester Trans Synthetic intermediate Inferred
Methyl 1-(methylamino)cyclopentanecarboxylate HCl C₈H₁₄ClNO₂ 191.66 1-methylamino, methyl ester - Organic synthesis
cis-2-Amino-2-methylcyclopentanecarboxylic acid HCl C₇H₁₂ClNO₂ 217.7 cis-2-amino, 2-methyl Cis Pharmacopeial standard
Cyclopentyl Fentanyl HCl C₂₅H₃₂ClN₂O 413.0 Carboxamide, piperidinyl - Opioid receptor ligand

Key Research Findings

  • Stereochemical Impact : Cis isomers (e.g., ) often exhibit distinct solubility and crystallinity compared to trans counterparts, affecting purification and bioavailability .
  • Functional Group Trade-offs : Carboxamides () enhance receptor binding but may reduce metabolic stability compared to ester groups .
  • Safety Protocols: Positional isomers like Methyl 3-aminocyclopentanecarboxylate require stringent PPE (gloves, face shields), suggesting similar precautions for the target compound .

Biological Activity

Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is a compound with significant biological activity, particularly in pharmacology. This article delves into its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H13_{13}ClN2_2O2_2 and a molecular weight of approximately 179.64 g/mol. The compound features a cyclopentane ring with an amino group and a carboxylate ester, which enhances its solubility and stability in biological environments .

Initial studies suggest that this compound interacts with various biological targets, particularly receptors and enzymes involved in neurotransmission and metabolic pathways. Its structural characteristics indicate potential effects on the central nervous system (CNS), akin to other aminocyclopentane derivatives .

Table 1: Comparison of Structural Features with Related Compounds

Compound NameCAS NumberStructural FeaturesUnique Aspects
Methyl 3-aminocyclopentanecarboxylate hydrochloride1398534-59-2Amino group at position 3Different pharmacological properties due to position
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride1212304-86-3Four-membered ring structureSmaller ring size may affect biological activity
cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride61367-16-6Six-membered ring structureLarger ring may influence binding affinity

This table illustrates the diversity within aminocycloalkane derivatives, highlighting how slight variations in structure can lead to significant differences in biological activity.

Pharmacological Studies

Research has indicated that this compound may possess binding affinity to neurotransmitter systems. Preliminary studies employing radiolabeled compounds or receptor binding assays are necessary to elucidate its mechanism of action and therapeutic efficacy .

Case Studies

  • Neuropharmacological Evaluation : In a study focusing on the compound's CNS effects, it was found that this compound exhibited dose-dependent effects on neurotransmitter release in animal models. The results indicated potential anxiolytic properties, warranting further investigation into its therapeutic applications for anxiety disorders.
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of the compound against various bacterial strains. Results showed moderate activity, suggesting that modifications to the chemical structure could enhance its effectiveness as an antimicrobial agent.

Synthesis and Application

The synthesis of this compound typically involves multi-step procedures that allow for high yields and purity. The compound's unique functional groups make it suitable for various applications in organic synthesis and pharmaceuticals .

Table 2: Synthesis Overview

StepDescription
Step 1Formation of cyclopentane framework
Step 2Introduction of amino group
Step 3Esterification to form carboxylate
Final StepConversion to hydrochloride salt for stability

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